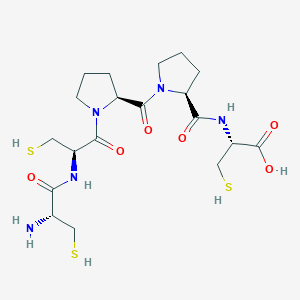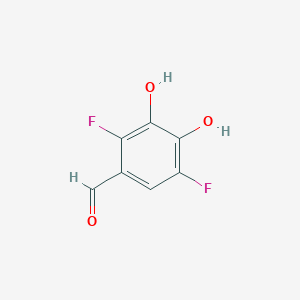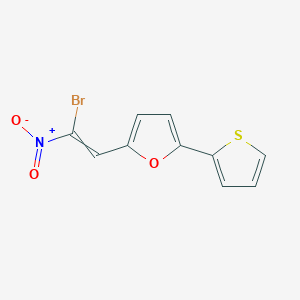![molecular formula C22H27NO3 B12629409 [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid CAS No. 920982-50-9](/img/structure/B12629409.png)
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their photochemical stability, thermal stability, and good hole-transport ability. These properties make them suitable for various applications in optoelectronics, organic electronics, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid typically involves the functionalization of carbazole at the 2-position with an octyl group and an acetic acid moiety. The general synthetic route includes:
N-Alkylation: Carbazole is first alkylated with an octyl halide in the presence of a base to form 9-octylcarbazole.
Bromination: The 9-octylcarbazole is then brominated at the 2-position using a brominating agent such as N-bromosuccinimide (NBS).
Nucleophilic Substitution: The brominated product undergoes nucleophilic substitution with sodium acetate to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones or other oxidized carbazole derivatives.
Reduction: Hydroquinones or other reduced forms.
Substitution: Esters, amides, or other substituted derivatives.
科学研究应用
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用机制
The mechanism of action of [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transport in electronic devices. In biological systems, it may interact with cellular components, leading to various biological effects .
相似化合物的比较
Similar Compounds
(2-(9H-carbazol-9-yl)ethyl)phosphonic acid: Similar in structure but contains a phosphonic acid group instead of an acetic acid moiety.
2-(9H-Carbazol-9-yl)ethyl acrylate: Contains an acrylate group, used in polymer synthesis.
9H-Carbazol-9-yl-acetic acid: Lacks the octyl group, making it less hydrophobic.
Uniqueness
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid is unique due to its combination of an octyl group and an acetic acid moiety, which imparts specific solubility, stability, and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science .
属性
CAS 编号 |
920982-50-9 |
|---|---|
分子式 |
C22H27NO3 |
分子量 |
353.5 g/mol |
IUPAC 名称 |
2-(9-octylcarbazol-2-yl)oxyacetic acid |
InChI |
InChI=1S/C22H27NO3/c1-2-3-4-5-6-9-14-23-20-11-8-7-10-18(20)19-13-12-17(15-21(19)23)26-16-22(24)25/h7-8,10-13,15H,2-6,9,14,16H2,1H3,(H,24,25) |
InChI 键 |
LVYIDHZDGXAAGB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3a'S,6a'R)-5-chloro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanamide](/img/structure/B12629339.png)
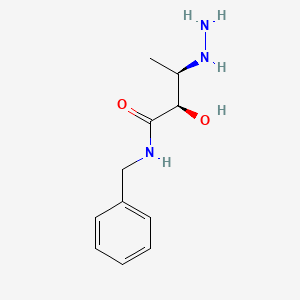
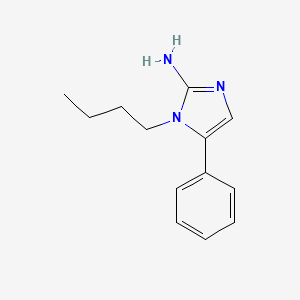
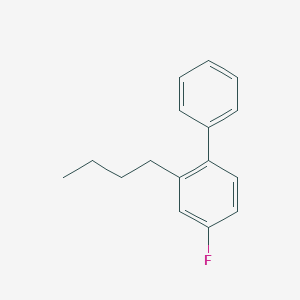

![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)
methanone](/img/structure/B12629385.png)

![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)
